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Compound of Interest

Compound Name: Stearoylethanolamide-d3

Cat. No.: B15133697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, characterization,

and biological context of Stearoylethanolamide-d3 (SEA-d3). This deuterated internal

standard is critical for the accurate quantification of endogenous Stearoylethanolamide (SEA)

in complex biological matrices. SEA is an endogenous N-acylethanolamine (NAE) that plays a

significant role in various physiological processes, acting as an endocannabinoid-like signaling

molecule.[1][2]

Synthesis of Stearoylethanolamide-d3
The synthesis of Stearoylethanolamide-d3, formally known as N-(2-hydroxyethyl)-

octadecanamide-18,18,18-d3, is achieved through the formation of an amide bond between a

deuterated stearic acid precursor and ethanolamine.[3][4] The most common and direct method

is the condensation reaction between Stearic acid-d3 and ethanolamine, often facilitated by

activating the carboxylic acid or using high temperatures to drive the reaction.

Synthetic Scheme
The reaction involves the amidation of Stearic acid-18,18,18-d3 with ethanolamine. This can be

performed directly or via an activated intermediate like an acyl chloride.

Reactants: Stearic acid-18,18,18-d3 and Ethanolamine

Product: Stearoylethanolamide-d3 (N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3)
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Byproduct: Water (H₂O)

Experimental Protocol: Direct Amidation
This protocol describes a direct thermal condensation method.

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-

Stark apparatus, combine Stearic acid-18,18,18-d3 (1.0 eq) and ethanolamine (1.2 eq).

Solvent Addition: Add toluene to the flask to facilitate azeotropic removal of water.

Reaction: Heat the reaction mixture to reflux (approx. 110-120°C). The reaction progress is

monitored by the collection of water in the Dean-Stark trap.

Completion: The reaction is typically complete within 8-12 hours, or once the theoretical

amount of water has been collected.

Workup:

Cool the reaction mixture to room temperature.

Remove the toluene under reduced pressure using a rotary evaporator.

Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl

acetate.

Wash the organic phase sequentially with a mild acid (e.g., 1M HCl) to remove excess

ethanolamine, followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with

brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo to yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or acetone). The purity can be further enhanced by column chromatography

on silica gel if required.[5]
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Final Product: Dry the purified crystals under a vacuum to obtain Stearoylethanolamide-d3
as a white crystalline solid.

Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of SEA-d3.
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Characterization of Stearoylethanolamide-d3
The identity and purity of synthesized SEA-d3 are confirmed using standard analytical

techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. As a

deuterated standard, its primary application is in quantitative mass spectrometry.[3]

Physicochemical and Spectrometric Data
The following table summarizes the key quantitative data for SEA-d3.

Property Value Reference(s)

Formal Name
N-(2-hydroxyethyl)-

octadecanamide-18,18,18-d3
[3]

Molecular Formula C₂₀H₃₈D₃NO₂ [3][4]

Molecular Weight 330.6 g/mol [3][4]

Parent Compound MW 327.55 g/mol [6][7]

Purity ≥98% (Isotopic) [4]

Appearance Crystalline solid [3]

Predicted [M+H]⁺ Ion m/z 331.6 N/A

Predicted MS/MS Fragment m/z 62.1 (C₂H₆NO⁺)

Note: MS/MS fragmentation patterns are predicted based on the fragmentation of the non-

deuterated analog. The primary diagnostic fragment arises from the cleavage of the amide

bond, yielding a protonated ethanolamine fragment which is not deuterated in this molecule.

Experimental Protocol: LC-MS/MS Characterization
This protocol outlines a method for the analysis of SEA-d3, which is also applicable for

quantifying endogenous SEA using SEA-d3 as an internal standard.

Sample Preparation (from plasma):
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To 100 µL of plasma, add an appropriate amount of SEA-d3 internal standard solution

(e.g., in ethanol).

Add 1 mL of ice-cold acetone to precipitate proteins.

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for

injection.

Chromatographic Conditions:

System: Ultra-Performance Liquid Chromatography (UPLC) system.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A linear gradient from 50% B to 100% B over 5-8 minutes.

Flow Rate: 0.3-0.4 mL/min.

Column Temperature: 40°C.

Mass Spectrometry Conditions:

System: Triple quadrupole mass spectrometer.

Ionization: Electrospray Ionization, positive mode (ESI+).

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:
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SEA (Endogenous): Q1: 328.3 → Q3: 62.1

SEA-d3 (Internal Standard): Q1: 331.3 → Q3: 62.1

Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas

flows) and compound parameters (e.g., collision energy) for maximum signal intensity.

Biological Context: Signaling and Metabolism
Stearoylethanolamide is an endogenous lipid mediator involved in the broader

endocannabinoid system. While it does not bind with high affinity to cannabinoid receptors CB1

or CB2, it exhibits biological activity and is thought to play a role in inflammation and energy

metabolism.[8][9] Its degradation is a key point of regulation.

The primary metabolic pathway for all N-acylethanolamines, including SEA, is enzymatic

hydrolysis.

Biosynthesis: SEA is synthesized "on-demand" from cell membranes. A membrane

phospholipid, N-stearoyl-phosphatidylethanolamine (NAPE), is cleaved by a specific

phospholipase, NAPE-hydrolyzing phospholipase D (NAPE-PLD), to release SEA.[10][11]

Degradation: The primary catabolic enzyme for SEA is Fatty Acid Amide Hydrolase (FAAH).

[2] FAAH is a serine hydrolase that breaks the amide bond of SEA, releasing stearic acid

and ethanolamine, thereby terminating its signaling activity.[12][13]
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Caption: Biosynthesis and degradation pathway of Stearoylethanolamide (SEA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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